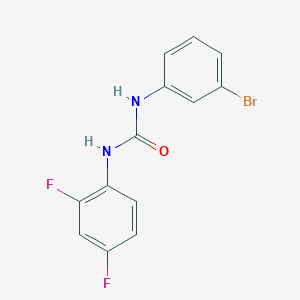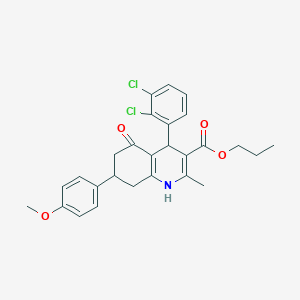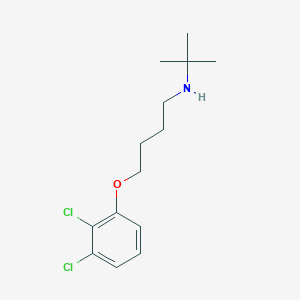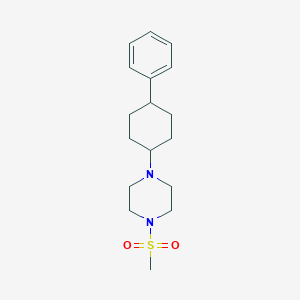
N-(3-bromophenyl)-N'-(2,4-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-N’-(2,4-difluorophenyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a bromine atom on the phenyl ring and two fluorine atoms on another phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-N’-(2,4-difluorophenyl)urea typically involves the reaction of 3-bromoaniline with 2,4-difluoroaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:
3-bromoaniline+2,4-difluoroaniline+carbonyl source→N-(3-bromophenyl)-N’-(2,4-difluorophenyl)urea
Industrial Production Methods: In an industrial setting, the production of N-(3-bromophenyl)-N’-(2,4-difluorophenyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Oxidized forms of the urea compound.
Reduction Products: Reduced forms of the urea compound, potentially leading to amines.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-bromophenyl)-N’-(2,4-difluorophenyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine: The compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, N-(3-bromophenyl)-N’-(2,4-difluorophenyl)urea is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(3-bromophenyl)-N’-(2,4-difluorophenyl)urea exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity and leading to downstream effects in biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
- N-(3-chlorophenyl)-N’-(2,4-difluorophenyl)urea
- N-(3-bromophenyl)-N’-(2,4-dichlorophenyl)urea
- N-(3-bromophenyl)-N’-(2,4-dimethylphenyl)urea
Uniqueness: N-(3-bromophenyl)-N’-(2,4-difluorophenyl)urea is unique due to the specific combination of bromine and fluorine substituents on the phenyl rings. This combination imparts distinct chemical and physical properties, such as reactivity and stability, which differentiate it from other similar compounds.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2N2O/c14-8-2-1-3-10(6-8)17-13(19)18-12-5-4-9(15)7-11(12)16/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRRBIXAXSLPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B4952934.png)
![N-(2-methoxyethyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B4952937.png)
![1-[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B4952945.png)
![2-fluoro-4-[3-(1H-pyrazol-5-yl)phenyl]aniline](/img/structure/B4952953.png)
![4-chloro-2-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B4952961.png)



![2-hydroxy-5-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4952979.png)
![N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-butoxybenzamide](/img/structure/B4953001.png)
![1-[(2-Prop-2-enoxyphenyl)methyl]pyrrolidine](/img/structure/B4953018.png)
![3,5-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4953028.png)
![1-(cyclopropylmethyl)-N-methyl-5-[2-(methylthio)benzoyl]-N-(1,3-thiazol-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B4953031.png)
